3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with ethyl acetoacetate in the presence of a catalyst such as formic acid. The reaction mixture is heated under reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Explored for its potential in treating central nervous system disorders.
Uniqueness
3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups at specific positions on the imidazopyridine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
1956389-82-4 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-ethyl-7-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-3-13-5-12-7-6(2)4-11-9(10)8(7)13/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
MWCTZOXLGNDMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC=C2C)N |
Origin of Product |
United States |
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